4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a hydroxyethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-Bromo-1-(2-carboxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 5-position.
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom.
4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole: Lacks the carboxylic acid group.
Uniqueness
4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C7H9BrN2O3 |
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Molecular Weight |
249.06 g/mol |
IUPAC Name |
4-bromo-1-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)9-10(4)2-3-11/h11H,2-3H2,1H3,(H,12,13) |
InChI Key |
DEXRVRARNQORNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(=O)O)Br |
Origin of Product |
United States |
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